3,14-Dihydroxybufa-4,20,22-trienolide
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Overview
Description
3,14-Dihydroxybufa-4,20,22-trienolide is a chemical compound with the molecular formula C24H32O4. It is a member of the bufadienolide class of compounds, which are known for their biological activity, particularly in the context of cardiac glycosides. These compounds are often derived from natural sources such as plants and animals and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,14-Dihydroxybufa-4,20,22-trienolide typically involves multiple steps, starting from simpler precursor molecules. The synthetic routes often include hydroxylation and oxidation reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes. Alternatively, synthetic methods can be scaled up using batch or continuous flow reactors to meet industrial demands. The choice of method depends on factors such as cost, availability of raw materials, and desired purity .
Chemical Reactions Analysis
Types of Reactions
3,14-Dihydroxybufa-4,20,22-trienolide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more hydroxylated or ketone-containing derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,14-Dihydroxybufa-4,20,22-trienolide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. For example, as a cardiac glycoside, it may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybufa-14,20,22-trienolide
- 3-Oxo-12beta,14-dihydroxybufa-4,20,22-trienolide
- Scillarenin A
Uniqueness
3,14-Dihydroxybufa-4,20,22-trienolide is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in its structure. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOVMIMOCJILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871642 |
Source
|
Record name | 3,14-Dihydroxybufa-4,20,22-trienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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